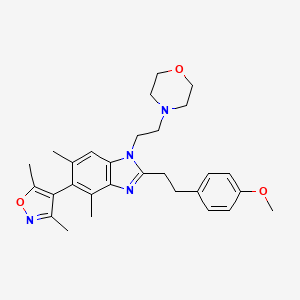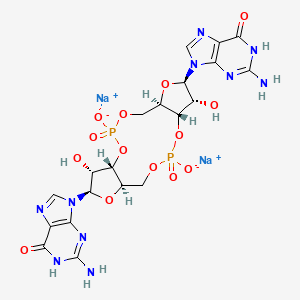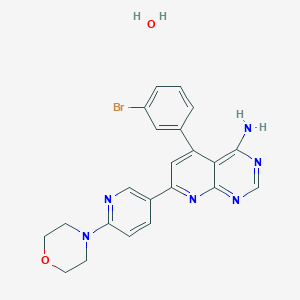![molecular formula C27H36N4O5S B1150358 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B1150358.png)
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a novel and potent inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2), which is a histone lysine methyltransferase. This compound is structurally distinct from other EZH2 inhibitors and has shown significant potential in various scientific research applications, particularly in the field of oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide involves several steps, including the formation of key intermediates and the use of chiral resolution techniques to obtain the desired enantiomer. The synthetic route typically starts with the preparation of a racemic mixture, followed by separation of the enantiomers using chiral chromatography or crystallization methods .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler, reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EZH2 and its effects on histone methylation.
Biology: Investigated for its role in regulating gene expression and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with EZH2 mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic pathways.
Mecanismo De Acción
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide exerts its effects by inhibiting the catalytic activity of EZH2, which is responsible for the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the active site of EZH2, preventing its interaction with histone substrates .
Comparación Con Compuestos Similares
Similar Compounds
CPI 169 R-enantiomer: Another enantiomer of CPI 169, which also inhibits EZH2 but may have different pharmacokinetic properties.
GSK126: A selective EZH2 inhibitor with a similar mechanism of action.
EPZ-6438 (Tazemetostat): Another EZH2 inhibitor used in clinical trials for cancer treatment.
Uniqueness
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is unique due to its high potency and selectivity for EZH2. It has shown superior efficacy in preclinical models compared to other EZH2 inhibitors, making it a promising candidate for further development and clinical applications .
Propiedades
Fórmula molecular |
C27H36N4O5S |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1 |
Clave InChI |
LHGUZCKPFXXVPV-SFHVURJKSA-N |
SMILES isomérico |
CCS(=O)(=O)N1CCC(CC1)[C@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |
SMILES canónico |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |
Sinónimos |
(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)






